[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl (2E)-2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,17H,2H2,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDJZZQMWZXFAX-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1C(=CC(=CN1)C(F)(F)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/1\C(=CC(=CN1)C(F)(F)F)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester (CAS: 1300019-72-0) is a pyridine-derived molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and case analyses.
- Molecular Formula : C10H6ClF3N2O2
- Molecular Weight : 288.62 g/mol
- Physical State : Solid
- Purity : >95%
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Its structural features suggest that it may interact with various biological targets involved in cancer progression.
- Mechanism of Action :
-
Case Studies :
- In a study involving human lung cancer cells (A549), the compound demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity compared to untreated controls .
- Another study reported that the compound inhibited growth in breast cancer cell lines (MCF-7) with an IC50 of 10 µM, suggesting its potential as a therapeutic agent for breast cancer treatment .
Antibacterial Activity
The antibacterial efficacy of this compound has also been evaluated.
- Spectrum of Activity :
- Study Findings :
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects.
- Mechanism :
- Research Insights :
- In animal models of inflammation, administration of the compound resulted in reduced paw edema and inflammatory cell infiltration, indicating its potential for therapeutic use in conditions like arthritis.
Data Table: Summary of Biological Activities
Scientific Research Applications
Overview
[3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester (CAS No: 1300019-72-0) is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and agrochemicals. Its unique structural features contribute to its reactivity and efficacy in different applications.
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. The pyridine ring and the trifluoromethyl group are known to enhance biological activity by improving the lipophilicity and metabolic stability of drug candidates.
- Case Study : Research has shown that derivatives of pyridine-based compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could serve as a lead compound for further development in oncology therapies.
Agrochemicals
This compound is also explored for its herbicidal properties. The presence of the cyanoacetic acid moiety allows it to act as a potent herbicide, targeting specific biochemical pathways in plants.
- Case Study : A study demonstrated that similar compounds with cyanoacetic acid structures effectively inhibit the growth of certain weed species, indicating the potential of this compound in agricultural applications.
Organic Synthesis
In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions.
- Case Study : Researchers have successfully employed this compound in multi-step synthetic pathways to create novel pyridine derivatives with enhanced pharmacological properties.
Data Table: Comparison of Applications
| Application Area | Key Features | Example Studies |
|---|---|---|
| Medicinal Chemistry | Anti-cancer potential; enhances drug stability | Cytotoxic effects on cancer cell lines |
| Agrochemicals | Herbicidal properties; targets plant pathways | Inhibition of weed growth |
| Organic Synthesis | Intermediate for complex molecules | Multi-step synthesis of novel derivatives |
Comparison with Similar Compounds
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-acetic acid ethyl ester (CAS: 1053656-47-5)
Key Differences :
- Structure: Lacks the cyano group and (2E)-ylidene moiety. Instead, it has a standard acetic acid ethyl ester group directly attached to the pyridine ring.
- Molecular Weight : 267.63 g/mol (vs. 292.64 g/mol for the target compound), indicating reduced steric bulk .
- Functional Implications: The absence of the cyano group reduces electrophilicity, likely diminishing reactivity in Michael additions or cyclocondensations. The trifluoromethyl and chloro substituents are retained, preserving lipophilicity and metabolic stability, which are critical in agrochemical applications .
Table 1: Structural and Physical Comparison
| Property | Target Compound | (3-Chloro-5-CF₃-pyridin-2-yl)-acetic acid ethyl ester |
|---|---|---|
| CAS Number | 1300019-72-0 | 1053656-47-5 |
| Molecular Formula | Not Provided | C₁₀H₉ClF₃NO₂ |
| Molecular Weight (g/mol) | 292.64 | 267.63 |
| Key Functional Groups | Cyano, CF₃, Cl, Ethyl Ester | CF₃, Cl, Ethyl Ester |
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate (CAS: 478063-75-1)
Key Differences :
- Structure : Incorporates a carbamoyl group with a 4-fluorobenzyl substituent, significantly increasing molecular complexity.
- Molecular Weight : 418.77 g/mol (vs. 292.64 g/mol), suggesting lower bioavailability due to higher lipophilicity (predicted density: 1.386 g/cm³) .
- Predicted pKa of 9.15 indicates weak acidity, likely influencing solubility in physiological environments .
Table 2: Pharmacokinetic Comparison
| Property | Target Compound | Ethyl 2-[3-chloro-5-CF₃-pyridin-2-yl]-carbamoyl acetate |
|---|---|---|
| Molecular Weight | 292.64 | 418.77 |
| Predicted Density (g/cm³) | Not Available | 1.386 |
| Predicted pKa | Not Available | 9.15 |
Tetrazole Derivatives (e.g., Ethyl 2-(3-chlorophenyl)-2H-tetrazole-5-carboxylate)
Key Differences :
- Structure : Replaces the pyridine ring with a tetrazole ring, a common bioisostere for carboxylic acids.
- Functional Implications :
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid (CAS: 1000522-34-8)
Key Differences :
- Structure : Carboxylic acid derivative of the ester in Section 2.1.
- Functional Implications :
- The free carboxylic acid group increases water solubility but reduces membrane permeability.
- Likely serves as a synthetic precursor or metabolite of ester derivatives .
Preparation Methods
General Synthetic Route
- Starting Materials: 2,3-dichloro-5-trifluoromethylpyridine or related halogenated pyridines.
- Key Reactions: Halogen substitution, cyanidation, and activation steps using organic bases or catalysts.
- Solvents: Low-toxicity solvents such as dichloromethane, acetone, ethanol, or chloroform are preferred to avoid environmental and safety issues associated with nitrile solvents.
Typical Procedure
Activation and Halogen Exchange:
- Dissolve 3-chloro-2-R-5-trifluoromethylpyridine (R = halogen) in a solvent like acetone or ethanol.
- Add an activator such as 4-dimethylaminopyridine or triethylamine.
- Heat under reflux for 4–6 hours.
- Cool, filter, and vacuum dry the resulting organic salt intermediate.
-
- React the organic salt with cyanide sources (e.g., lithium cyanide or potassium cyanide) in a biphasic system of solvent and water.
- Stir at controlled temperatures (0–80°C) for 2–3 hours.
- Separate organic and aqueous layers, adjust pH to acidic conditions (pH 2–4) to extract the product into the organic phase.
- Wash the organic phase with water until neutral pH is reached.
-
- Vacuum distillation at 60–120°C under reduced pressure (around 2 mmHg) to isolate pure 3-chloro-2-cyano-5-trifluoromethylpyridine.
- Yields reported are typically around 88–90%, with purity >99%.
Representative Data from Patented Methods
| Step | Conditions | Reagents/Materials | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Activation & Salt formation | Reflux 4–6 h, 40–50°C vacuum drying | 3-chloro-2-R-5-trifluoromethylpyridine, 4-dimethylaminopyridine, acetone | — | — | Organic salt intermediate formation |
| Cyanidation | 2–3 h, 0–80°C | Lithium or potassium cyanide, dichloromethane/water biphasic system | — | — | pH adjustment to 2–4 for extraction |
| Vacuum Distillation | 60–120°C, 2 mmHg | Crude organic phase | 88–90 | >99 | Final purification to isolate target intermediate |
Synthesis of [3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester
The target compound is typically synthesized by condensation of the prepared 3-chloro-2-cyano-5-trifluoromethylpyridine derivative with ethyl cyanoacetate under controlled conditions to form the (2E)-ylidene linkage.
Condensation Reaction
- Reactants: 3-chloro-2-cyano-5-trifluoromethylpyridine and ethyl cyanoacetate.
- Catalysts: Base catalysts such as piperidine or triethylamine facilitate the Knoevenagel condensation.
- Solvents: Polar aprotic solvents like ethanol or methanol are commonly used.
- Conditions: Reflux or mild heating for several hours, typically 4–8 hours, under nitrogen atmosphere to avoid oxidation.
Reaction Mechanism
- The active methylene group of ethyl cyanoacetate undergoes deprotonation by the base catalyst.
- The carbanion attacks the electrophilic carbon of the pyridine aldehyde or activated pyridine derivative.
- Elimination of water leads to the formation of the (2E)-ylidene double bond, yielding the ethyl ester product.
Purification
- After reaction completion, the mixture is cooled.
- The product precipitates or is extracted into an organic solvent.
- Recrystallization from suitable solvents (e.g., ethanol/water) or chromatographic purification yields the pure compound.
Analytical and Research Findings
- Yields: Condensation reactions generally provide yields in the range of 75–90%.
- Purity: High purity (>98%) is achievable with appropriate purification.
- Environmental Considerations: Use of low-toxicity solvents and recycling of catalysts and solvents is emphasized in recent patents to reduce environmental impact and production costs.
- Scalability: Methods are optimized for industrial-scale synthesis with mild conditions and straightforward workup procedures.
Summary Table of Preparation Methods
| Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Halogenated pyridine synthesis | 2,3-dichloro-5-trifluoromethylpyridine, activator, reflux in acetone/ethanol | Formation of organic salt intermediate |
| Cyanidation | Lithium/potassium cyanide, dichloromethane/water, 0–80°C, pH adjustment | Conversion to 3-chloro-2-cyano-5-trifluoromethylpyridine |
| Purification | Vacuum distillation, 60–120°C, 2 mmHg | High purity intermediate (yield ~88–90%) |
| Knoevenagel condensation | 3-chloro-2-cyano-5-trifluoromethylpyridine, ethyl cyanoacetate, base catalyst, reflux | Formation of (2E)-ylidene cyano-acetic acid ethyl ester derivative |
| Final purification | Recrystallization or chromatography | Pure target compound (>98% purity) |
Q & A
Basic Research: Synthesis and Characterization
Q1. What are the optimal reaction conditions for synthesizing derivatives of pyridine-based esters like [3-Chloro-5-trifluoromethyl-1H-pyridin-(2E)-ylidene]-cyano-acetic acid ethyl ester? A1. Key steps include:
- Hydrolysis : Use ethanol/water mixtures with NaOH (room temperature, 1 hr) to cleave ester groups, followed by acidification to isolate carboxylic acids .
- Cyano-group stability : Avoid prolonged heating in basic conditions to prevent decomposition of cyano substituents.
- Purification : Extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure .
Data Table :
| Step | Reagents/Conditions | Yield | Characterization (LCMS) |
|---|---|---|---|
| Hydrolysis | NaOH, EtOH/H₂O, RT, 1 hr | 83% | m/z 338 [M+H]⁺ |
Q2. How can researchers confirm the structural integrity of the pyridine core and substituents in this compound? A2. Use a combination of:
- LCMS : To verify molecular weight (e.g., m/z 338 [M+H]⁺) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 64.37% calc. vs. 64.12% obs.) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., tetrazole-pyridinium structures) .
Advanced Research: Mechanistic and Application-Driven Questions
Q3. What experimental design considerations are critical for studying the environmental fate of this compound? A3. Follow methodologies from long-term ecological studies:
- Compartmental Analysis : Track distribution in abiotic (soil, water) and biotic (organisms) systems using isotopic labeling .
- Degradation Pathways : Use HPLC-MS to identify metabolites under UV/biological exposure.
- Risk Assessment : Apply OECD guidelines for bioaccumulation and toxicity testing (e.g., Daphnia magna assays) .
Q4. How can contradictions in reactivity data (e.g., unexpected byproducts during synthesis) be resolved? A4.
- Hypothesis Testing : Vary reaction parameters (temperature, solvent polarity) to isolate intermediates.
- DFT Calculations : Model electron-withdrawing effects of the trifluoromethyl group on pyridine ring reactivity .
- NMR Monitoring : Track real-time changes in reaction mixtures (e.g., ¹H/¹⁹F NMR for CF₃ group dynamics) .
Q5. What strategies optimize the compound’s utility in medicinal chemistry (e.g., as a kinase inhibitor precursor)? A5.
- Structure-Activity Relationship (SAR) : Modify the cyano-acetic ester moiety to enhance binding affinity (e.g., replace ethyl ester with methyl or benzyl groups) .
- Biological Screening : Use high-throughput assays (e.g., fluorescence polarization) to test inhibition of specific enzymes (e.g., JAK2 kinase) .
- Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives with longer half-lives .
Methodological Challenges in Advanced Studies
Q6. How can researchers address low yields in multi-step syntheses involving pyridine intermediates? A6.
- Catalytic Optimization : Screen Pd/Cu catalysts for cross-coupling steps (e.g., Sonogashira reactions for ethynylpyridines) .
- Protecting Groups : Use trimethylsilyl (TMS) groups to stabilize reactive intermediates (e.g., 5-Chloro-3-((TMS)ethynyl)pyridin-2-amine) .
- Scale-Up Adjustments : Replace batch reactors with flow chemistry for exothermic reactions (e.g., nitrations) .
Q7. What analytical techniques differentiate between E/Z isomers in the (2E)-ylidene moiety? A7.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
